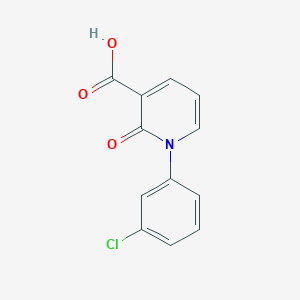
1-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chlorophenyl group, an oxo group, and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent hydrolysis to yield the target compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
1-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Differing only in the position of the carboxylic acid group, this compound exhibits different reactivity and biological properties.
1-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-sulfonic acid: The presence of a sulfonic acid group instead of a carboxylic acid group alters its solubility and reactivity.
Eigenschaften
Molekularformel |
C12H8ClNO3 |
|---|---|
Molekulargewicht |
249.65 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8ClNO3/c13-8-3-1-4-9(7-8)14-6-2-5-10(11(14)15)12(16)17/h1-7H,(H,16,17) |
InChI-Schlüssel |
OYPXNQLNCGIHMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)N2C=CC=C(C2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


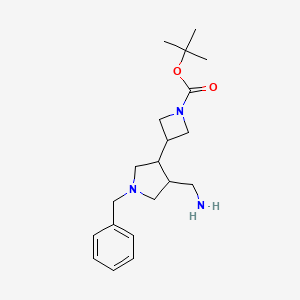

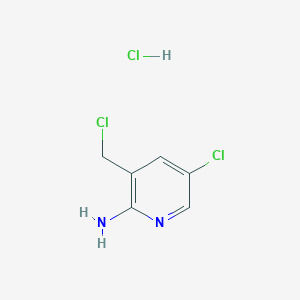

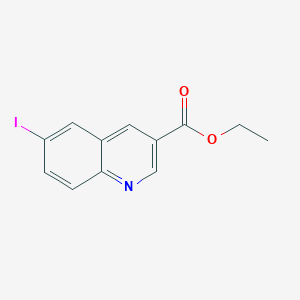
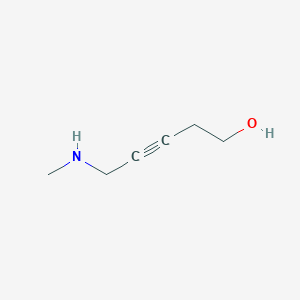
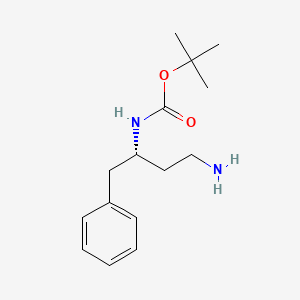
![Benzyl N-[3-(2-[[(benzyloxy)carbonyl]amino]ethyl)phenyl]carbamate](/img/structure/B15243865.png)
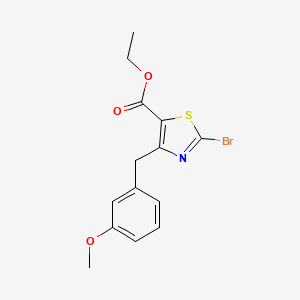
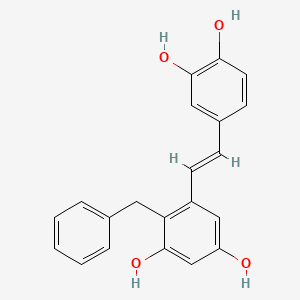
![4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid](/img/structure/B15243886.png)



